molecular formula C52H61N9O9S2 B2721328 PROTAC FLT-3 degrader 1

PROTAC FLT-3 degrader 1

Katalognummer: B2721328
Molekulargewicht: 1020.2 g/mol
InChI-Schlüssel: IKJBYQODYFQASC-YKCITUTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBYQODYFQASC-YKCITUTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H61N9O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Evolution of Therapeutic Modalities: From Occupancy-Driven Inhibition to Event-Driven Degradation

For decades, the primary strategy in targeted cancer therapy has been occupancy-driven inhibition. This approach involves designing small molecules that bind to the active site of an enzyme, such as a kinase, thereby blocking its function. nih.govnanotempertech.comresearchgate.net However, this method has inherent limitations.

Traditional kinase inhibitors often require high and sustained concentrations to maintain sufficient target occupancy for a therapeutic effect. nih.gov This can lead to off-target effects and toxicities. mdpi.comspandidos-publications.com Furthermore, cancer cells can develop resistance to these inhibitors through various mechanisms, including mutations in the target protein that reduce drug binding or the activation of alternative signaling pathways. mdpi.comnih.gov In the context of FLT3, first-generation inhibitors like sorafenib (B1663141) and midostaurin (B1676583) lacked specificity, leading to off-target effects, while second-generation inhibitors, though more specific, still face challenges with the emergence of resistance mutations. mdpi.comspandidos-publications.com

PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven degradation. nanotempertech.comrsc.org These heterobifunctional molecules are designed with two distinct heads connected by a linker. bio-conferences.orgnjbio.com One head binds to the target protein (in this case, FLT3), and the other recruits an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. bio-conferences.orgnjbio.com This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome. bio-conferences.orgnjbio.com This catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more potent and durable response at lower concentrations. bio-conferences.orgnjbio.com The first PROTACs were developed in the early 2000s, and the technology has rapidly advanced, with several candidates now in clinical trials. njbio.comnih.gov

Fms-Like Tyrosine Kinase 3 (FLT3) as a Critical Oncogenic Driver

FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of blood cells. mdpi.commdpi.comphysiology.org Its dysregulation is a key factor in the development of certain leukemias.

In normal hematopoiesis, the binding of the FLT3 ligand to its receptor stimulates the proliferation, differentiation, and survival of hematopoietic progenitor cells. physiology.orgnih.gov However, in leukemogenesis, mutations in the FLT3 gene can lead to its constitutive, ligand-independent activation. nih.govsigmaaldrich.com This uncontrolled signaling promotes the excessive proliferation and survival of leukemic blasts, a hallmark of AML. sigmaaldrich.comnih.gov

The most common type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), found in about 25% of AML patients. mdpi.comfrontiersin.org This mutation involves the in-frame duplication of a segment of the juxtamembrane domain of the receptor. frontiersin.org The presence of FLT3-ITD is a strong negative prognostic factor, linked to increased leukemic burden and a higher risk of relapse. frontiersin.orgbloodresearch.or.krwhuhzzs.com While the allelic ratio of FLT3-ITD has clear prognostic value, the significance of the length of the duplicated segment is still a subject of research with some studies showing contradictory results. nih.govresearchgate.net

PROTAC FLT-3 degrader 1: Research Findings

This compound is a selective and effective degrader of both wild-type FLT3 and its ITD mutant form. medchemexpress.comadooq.com It has demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells. medchemexpress.comadooq.com

In Vitro Activity of this compound

Cell LineIC50 (µM)
MV4-110.047 medchemexpress.com
MV4-11 CRBN-def.0.119 medchemexpress.com
MOLM-130.042 medchemexpress.com
RS4-111.014 medchemexpress.com
HL606.122 medchemexpress.com
U9379.507 medchemexpress.com
THP-19.993 medchemexpress.com
Kasumi-1>10 medchemexpress.com
CEM>10 medchemexpress.com
K562>10 medchemexpress.com

This compound has shown an IC50 of 0.6 nM. medchemexpress.comadooq.com In MV4-11 cells, which harbor the FLT3-ITD mutation, treatment with this degrader led to the degradation of the FLT3-ITD protein and inhibited downstream signaling pathways, including STAT-5, MEK, and ERK phosphorylation. medchemexpress.com This ultimately resulted in anti-proliferative effects and the induction of apoptosis. medchemexpress.com Another compound, PROTAC FLT3/CDK9 degrader-1, which targets both FLT3 and CDK9, has also shown potent degradation of its target proteins and induced apoptosis in MV4-11 cells. medchemexpress.com

Prevalence and Prognostic Significance of Activating FLT3 Mutations in Acute Myeloid Leukemia (AML)

FLT3 Tyrosine Kinase Domain (FLT3-TKD) Point Mutations

While internal tandem duplication (ITD) mutations are more common, point mutations within the FLT3 tyrosine kinase domain (TKD) represent another significant class of activating mutations, occurring in approximately 5-10% of AML cases. frontiersin.orgresearchgate.net These mutations typically happen within the activation loop of the kinase, a region crucial for regulating its activity. frontiersin.org

The most frequent TKD point mutation is a substitution at the aspartate D835 residue, commonly D835Y (aspartate to tyrosine). ashpublications.org Other variations at this position (D835V, D835H, D835E) and mutations at nearby residues have also been identified. ashpublications.org These alterations lock the kinase in a perpetually "on" state, leading to ligand-independent signaling and promoting leukemic cell growth, similar to FLT3-ITD mutations. nih.govfrontiersin.org

Challenges with Current FLT3 Kinase Inhibitors: Mechanisms of Resistance and Relapse

The development of small-molecule FLT3 tyrosine kinase inhibitors (TKIs) has been a significant step forward in treating FLT3-mutant AML. nih.gov However, their long-term effectiveness is often limited by the development of resistance. nih.govnih.gov Resistance can be primary (the drug is ineffective from the start) or secondary (acquired after an initial response). mdpi.comfrontiersin.org

Mechanisms of resistance are varied and include:

On-Target Secondary Mutations: The most common mechanism is the acquisition of new mutations within the FLT3 gene itself, particularly in the tyrosine kinase domain. mdpi.comaacrjournals.org For instance, patients treated with type II inhibitors like quizartinib (B1680412) can develop mutations at residues such as D835 or the "gatekeeper" residue F691, which prevent the drug from binding effectively while keeping the kinase active. mdpi.com

Off-Target Resistance: Cancer cells can bypass their dependency on FLT3 signaling by activating alternative survival pathways. nih.govfrontiersin.org This can involve acquiring mutations in other genes, such as N-RAS, or upregulating signaling through pathways like PI3K/Akt, MAPK, or AXL kinase. nih.govfrontiersin.orguni-greifswald.de

Upregulation of Survival Proteins: Increased expression of anti-apoptotic proteins, such as BCL2 and MCL-1, can make cells resistant to the cell-killing effects of FLT3 inhibition. nih.govaacrjournals.org

Microenvironment-Mediated Resistance: Factors within the bone marrow microenvironment can also contribute. For example, stromal cells can secrete the FLT3 ligand, which can compete with inhibitors, or FGF2, which activates bypass pathways. mdpi.comfrontiersin.org

These challenges highlight the need for therapeutic strategies that can overcome or circumvent these resistance mechanisms.

Rationale for FLT3 Degradation as a Therapeutic Strategy in FLT3-Mutant AML

The limitations of kinase inhibition have spurred the development of alternative approaches, with targeted protein degradation emerging as a highly promising strategy for FLT3-mutant AML. bio-conferences.orgnih.gov

Advantages of Targeted Protein Degradation Over Kinase Inhibition for FLT3 Modulation

Targeting FLT3 for degradation via PROTACs offers several key advantages over simple inhibition:

Overcoming Resistance: By physically eliminating the entire FLT3 protein, degraders can be effective against mutations that confer resistance to TKIs. bio-conferences.org A mutation that prevents an inhibitor from binding may not prevent the PROTAC from recognizing and marking the protein for destruction.

Elimination of All Protein Functions: Kinase inhibitors only block the catalytic function of a protein. The protein itself, however, can still act as a scaffold, participating in other signaling complexes. Degradation removes the protein entirely, eliminating both its catalytic and non-catalytic scaffolding functions.

Enhanced Selectivity: PROTACs can achieve greater selectivity than traditional inhibitors. bio-conferences.org The formation of a stable ternary complex (PROTAC-Target-E3 Ligase) is a highly specific event, which can allow a degrader built from a less-selective kinase inhibitor to become a highly selective degrader. bio-conferences.orgresearchgate.net

Catalytic Action: PROTACs act catalytically. A single PROTAC molecule can mediate the degradation of multiple target protein molecules, allowing for sustained effects at potentially lower concentrations. bio-conferences.org This contrasts with inhibitors, which require high and sustained occupancy of the target's active site.

Overview of Existing FLT3 Degraders and the Need for Enhanced Specificity and Efficacy

The potential of FLT3 degradation has led to the development of several PROTAC molecules by various research groups. These are typically constructed by linking a known FLT3 inhibitor (the "warhead") to a ligand for an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). ewadirect.com

For example, early research demonstrated that a VHL-recruiting PROTAC based on the FLT3 inhibitor quizartinib could effectively degrade FLT3-ITD. bio-conferences.orgresearchgate.net Other degraders have been developed using different FLT3 inhibitors like gilteritinib (B612023) or multi-kinase inhibitors such as dovitinib (B548160) as starting points. bio-conferences.orgnih.gov A multi-kinase degrader, TL12-186, was shown to degrade 28 different kinases, including FLT3. ewadirect.comresearchgate.net While these initial compounds proved the concept, they also highlighted the need for further optimization to improve properties like degradation efficiency, selectivity among kinases, and oral bioavailability. ewadirect.comnih.govnih.gov

Contextualizing this compound within the Landscape of FLT3-Targeting Agents

This compound is a specific, well-characterized example of a VHL-recruiting FLT3 degrader. researchgate.net It was synthesized by linking a derivative of the potent FLT3 inhibitor quizartinib to a VHL ligand via a PEG linker. bio-conferences.orgresearchgate.netmedchemexpress.com

This molecule was designed to enhance the selectivity and overcome the limitations of its parent inhibitor, quizartinib. bio-conferences.org Research has shown that This compound effectively induces the degradation of both wild-type FLT3 and the clinically important FLT3-ITD mutant in AML cell lines like MV4-11 and MOLM-14. bio-conferences.orgresearchgate.net Its mechanism of action is dependent on the proteasome and its recruitment of the VHL E3 ligase. bio-conferences.org

In cellular assays, This compound demonstrated potent anti-proliferative activity and induced apoptosis in FLT3-ITD positive cells. medchemexpress.com A key finding was its enhanced selectivity compared to quizartinib. bio-conferences.org Furthermore, it effectively suppressed the downstream signaling pathways controlled by FLT3, such as the phosphorylation of STAT5, MEK, and ERK. medchemexpress.com

Table 1: Comparative Activity of this compound in MV4-11 Cells This table compiles representative data from published findings. Actual values may vary between experiments.

Compound/MetricValueFindingSource
This compound
IC₅₀ (Anti-proliferation)0.6 nMPotent inhibition of cell growth. medchemexpress.com
FLT3 Degradation~60% in vivoSignificant degradation of total FLT3 protein in a mouse tumor model. medchemexpress.com
Downstream SignalingInhibitionReduced phosphorylation of key downstream effectors (STAT5, MEK, ERK). medchemexpress.com
Quizartinib (Parent Inhibitor)
IC₅₀ (FLT3-ITD)1.1 nMPotent inhibition of kinase activity. medchemexpress.com
SelectivityLess SelectiveInhibits other kinases, which can lead to off-target effects. bio-conferences.org

Rational Design Principles and Mechanistic Elucidation of Protac Flt 3 Degrader 1

Modular Architecture of PROTAC Molecules

Linker Chemistry and Its Influence on Degradation Efficiency

Optimization of Linker Topology for PROTAC FLT-3 Degrader 1

The rational design of this compound involved the strategic conversion of a known FLT3 inhibitor, Quizartinib (B1680412), into a heterobifunctional degrader. bio-conferences.orgresearchgate.net This was achieved by replacing a morpholino fragment within the Quizartinib structure with a linker connected to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. bio-conferences.orgresearchgate.net

The linker's structure is a critical determinant of a PROTAC's efficacy, as it dictates the spatial orientation of the two binding ligands and influences the stability of the subsequent ternary complex. researchgate.net While the specific iterative optimization process for the linker in this compound is detailed in its primary development studies, the fundamental principle is to identify a topology that optimally positions the FLT3 protein and the VHL E3 ligase. researchgate.netnih.gov This optimal positioning facilitates the necessary protein-protein interactions required for efficient ubiquitination. nih.gov The linker must provide the correct length and flexibility to bridge the two proteins without causing steric hindrance, thus enabling the formation of a productive ternary complex. researchgate.net

Table 1: Components of this compound This interactive table summarizes the constituent parts of the this compound molecule.

Component Specific Moiety Function
Target Protein Ligand Quizartinib-derived warhead Binds to Fms-like tyrosine kinase 3 (FLT3)
E3 Ligase Ligand VHL Ligand (HY-125845) Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase
Linker Linker (HY-124380) Covalently connects the two ligands and facilitates ternary complex formation

Data sourced from MedChemExpress. medchemexpress.com

Proposed Mechanism of Action of this compound

The mechanism of action for this compound follows the canonical pathway established for PROTACs, which involves a catalytic cycle of target protein recognition, ubiquitination, and degradation. bio-conferences.orgnih.gov This process effectively removes the FLT3 protein from the cell, offering a more robust and sustained suppression of its signaling pathway compared to simple inhibition. nih.govacs.org

The initial and pivotal step in the mechanism is the formation of a ternary complex. nih.govnih.gov this compound, being a heterobifunctional molecule, acts as a molecular bridge. bio-conferences.org One end of the PROTAC, the Quizartinib-based "warhead," binds to the target protein, FLT3. bio-conferences.orgresearchgate.net Simultaneously, the other end, the VHL ligand, binds to the von Hippel-Lindau E3 ubiquitin ligase. bio-conferences.orgmedchemexpress.com This dual binding event brings FLT3 and VHL into close proximity, forming a transient FLT3 / this compound / VHL ternary complex. bio-conferences.orgimtm.cz The stability and conformation of this complex are crucial for the subsequent steps and are influenced by cooperative interactions between the two recruited proteins. nih.govacs.org

Once the ternary complex is successfully formed, the recruited VHL E3 ligase is positioned to act on the FLT3 protein. imtm.cz The E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the FLT3 protein. mdpi.comfrontiersin.org This process is repeated to form a polyubiquitin (B1169507) chain on FLT3. nih.gov This polyubiquitin chain, particularly chains linked via lysine 48 (K48), serves as a molecular flag, marking the FLT3 protein for destruction by the proteasome. mdpi.com

The cell's primary protein degradation machinery, the 26S proteasome, recognizes the polyubiquitinated FLT3 protein. nih.govfrontiersin.org The proteasome captures, unfolds, and proteolytically cleaves the tagged FLT3 into small peptides, thereby eliminating the protein from the cell. frontiersin.org A key feature of the PROTAC mechanism is its catalytic nature. bio-conferences.org After inducing ubiquitination, this compound dissociates from the complex and can bind to another FLT3 protein and recruit another E3 ligase, initiating a new cycle of degradation. nih.govfrontiersin.org This catalytic action allows for significant protein degradation at low, substoichiometric concentrations. medchemexpress.com Research on other FLT3 PROTACs has confirmed that this degradation process is dependent on the proteasome, as its inhibition reverses the degradation of FLT3. bio-conferences.orgbioworld.comnih.gov

Table 2: Biological Activity of this compound This interactive table presents key research findings on the in vitro activity of this compound.

Parameter Cell Line Value Finding
IC₅₀ MV4-11 (FLT3-ITD) 0.6 nM Demonstrates potent anti-proliferative activity. medchemexpress.com
Degradation MV4-11 (FLT3-ITD) Low nanomolar concentrations Effectively induces degradation of FLT3-ITD mutant protein. acs.org
Downstream Signaling MV4-11 (FLT3-ITD) 0.05 nM - 1 µM Induces FLT3 ITD protein degradation and inhibits downstream STAT-5, MEK, and ERK phosphorylation. medchemexpress.com

Data for this table was compiled from multiple sources. acs.orgmedchemexpress.com

Preclinical Characterization of Protac Flt 3 Degrader 1: in Vitro Efficacy and Specificity

Cellular Degradation of FLT3 and Its Mutants

Proteolysis-targeting chimeras (PROTACs) represent an innovative therapeutic strategy designed to eliminate disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system. mdpi.comresearchgate.netnih.govmdpi.com PROTAC FLT-3 degrader 1 is a bifunctional molecule that binds to both the FMS-like tyrosine kinase 3 (FLT3) protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of FLT3. researchgate.netbio-conferences.org This approach offers a distinct mechanism from traditional small-molecule inhibitors, which only block the protein's function. scispace.com

In vitro studies have demonstrated that this compound potently induces the degradation of FLT3 protein in acute myeloid leukemia (AML) cell lines harboring FLT3 mutations, such as MV4-11 and MOLM-14. bio-conferences.org The degradation of the FLT3-internal tandem duplication (ITD) mutant protein occurs in both a concentration- and time-dependent manner. bio-conferences.orgbioworld.com For instance, the degrader LWY-713, a selective FLT3 degrader, showed maximal degradation effect in MV4-11 cells at 20 hours of treatment. bioworld.com Similarly, another FLT3-targeting PROTAC, compound 35, effectively induced the degradation of FLT3-ITD in MV4-11 cells in a dose-dependent fashion. nih.gov Treatment of MOLM-14 cells also showed time-dependent degradation of FLT3. bio-conferences.org These findings establish that the degrader effectively removes the oncogenic FLT3 protein from cancer cells.

The efficiency of PROTAC-mediated degradation is quantified by two key parameters: the DC50 value, which is the concentration required to degrade 50% of the target protein, and the Dmax value, representing the maximum percentage of protein degradation achievable. lifesensors.com For a potent FLT3 PROTAC degrader, LWY-713, a DC50 value of approximately 0.614 to 0.64 nM and a Dmax of 94.8% were observed in MV4-11 cells, indicating highly efficient and profound degradation of the FLT3 protein. bio-conferences.orgbioworld.com

Table 1: Quantitative Degradation Parameters for FLT3 PROTAC Degrader (LWY-713)

Parameter Value Cell Line Description
DC50 ~0.614 nM MV4-11 The half-maximal degradation concentration. bioworld.com

| Dmax | 94.8% | MV4-11 | The maximum observed protein degradation. bio-conferences.orgbioworld.com |

The mechanism of action for PROTACs relies on the cellular proteasome to degrade the tagged target protein. mdpi.com To confirm this dependency for this compound, AML cells were pre-treated with a proteasome inhibitor, such as MG132. medchemexpress.com Subsequent treatment with the FLT3 degrader showed that the degradation of the target protein was reversed or decreased. bio-conferences.orgmedchemexpress.com This outcome confirms that the degradation of FLT3 mediated by this PROTAC is indeed dependent on a functional ubiquitin-proteasome system. bio-conferences.orgmedchemexpress.comnih.gov

Functional Impact on Downstream Signaling Pathways

The degradation of the FLT3 receptor tyrosine kinase leads to the shutdown of its downstream signaling cascades, which are critical for the proliferation and survival of AML cells.

Upon successful degradation of FLT3-ITD, a subsequent dose-dependent decrease in the phosphorylation levels of key downstream signaling effectors is observed. nih.gov In MV4-11 cells, treatment with FLT3 degraders leads to reduced phosphorylation of STAT5, MEK, and ERK. bioworld.comnih.govmedchemexpress.com This demonstrates that removing the FLT3 protein effectively abrogates the aberrant signaling that drives cancer cell growth. bioworld.comnih.gov For example, PROTAC FLT3/CDK9 degrader-1 was shown to decrease the expression of p-FLT3, p-STAT5, and p-ERK1/2 in a dose-dependent manner in MV4-11 cells. medchemexpress.com

The inhibition of pro-proliferative signaling pathways by this compound has a direct impact on the cell cycle of AML cells. Flow cytometry analysis has shown that treatment with these degraders can strongly induce cell cycle arrest. nih.gov Specifically, the compound LWY-713 dose-dependently induced G0/G1 phase arrest in MV4-11 cells. bioworld.com At concentrations of 0.4 nM and 2 nM, the degrader caused 79.8% and 82.1% of the cell counts to accumulate in the G0/G1 phase, respectively, thereby halting their proliferation. bioworld.com

Table 2: Compound Names Mentioned

Compound Name/Identifier Description
This compound A selective FLT3 PROTAC degrader. medchemexpress.com
LWY-713 A novel, selective FLT3 PROTAC degrader. bio-conferences.orgbioworld.com
PROTAC FLT3/CDK9 degrader-1 A dual degrader of FLT3 and CDK9. medchemexpress.com
Compound 35 A representative FLT3-targeting PROTAC. nih.gov
MG132 A proteasome inhibitor used to confirm mechanism of action. medchemexpress.com
Quizartinib (B1680412) An FLT3 inhibitor used as a basis for some PROTAC designs. bio-conferences.org

| TL12-186 | A multi-kinase degrader that also targets FLT3. bio-conferences.orgewadirect.com |

Induction of Apoptosis (e.g., Cleaved PARP, Cleaved Caspase-3)

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in leukemia cells. medchemexpress.com Studies on similar FLT3-targeting PROTACs show this is a key mechanism of their anti-cancer activity. ewadirect.com For instance, the FLT3 PROTAC degrader LWY-713 was shown to significantly induce apoptosis in MV4-11 cells at concentrations of 2 and 10 nM, which was confirmed by the upregulation of the apoptotic proteins cleaved PARP and cleaved caspase-3. bioworld.com Another related compound, PROTAC FLT3/CDK9 degrader-1, also induced apoptosis in MV4-11 cells in a concentration-dependent manner, as measured by the increased activity of caspases 3 and 7. medchemexpress.com The conversion of a kinase inhibitor into a PROTAC can lead to an increased level of apoptosis induction compared to the inhibitor alone, suggesting that the degradation of the FLT-3 protein is more effective at triggering cell death than simply blocking its kinase activity. researchgate.net

Anti-Proliferative Activity in Leukemic Cell Models

This compound exhibits potent anti-proliferative activity against AML cells that harbor FLT-3 mutations. medchemexpress.com It effectively inhibits both wild-type FLT-3 and its internal tandem duplication (ITD) mutants, which are common drivers of AML. medchemexpress.com In the FLT3-ITD positive human leukemia cell line MV4-11, this compound demonstrates potent anti-proliferative and apoptosis-inducing activities. medchemexpress.com Research on analogous FLT3 PROTACs further supports this high potency in mutant cell lines. For example, the degrader A2 showed significantly enhanced antiproliferative activity in drug-resistant MV4-11 cells (IC₅₀ = 1.67 nM) compared to the inhibitor Gilteritinib (B612023) (IC₅₀ = 6.52 nM). nih.gov Similarly, another degrader, LWY-713, displayed an IC₅₀ value of 1.50 nM in MV4-11 cells. bioworld.com This potent activity is a direct result of the efficient degradation of the oncogenic FLT3-ITD protein. ewadirect.com

The selectivity of FLT3-targeting PROTACs is a key characteristic, with potent activity observed primarily in FLT3-mutant cells compared to FLT3 wild-type or other hematopoietic cell lines. While specific comparative data for this compound across a broad panel is not detailed in available literature, results from a closely related dual FLT3/CDK9 degrader illustrate this principle of selectivity. This compound was highly active in FLT3-ITD positive cells like MV4-11 and MOLM-13, but showed significantly less activity against cell lines lacking the FLT3-ITD mutation. medchemexpress.com

Anti-Proliferative Activity (IC₅₀) of a PROTAC FLT3/CDK9 Degrader Across Various Leukemic Cell Lines medchemexpress.com
Cell LineFLT3 StatusIC₅₀ (µM)
MV4-11FLT3-ITD0.047
MOLM-13FLT3-ITD0.042
RS4-11FLT3 Wild-Type1.014
HL60FLT3 Wild-Type6.122
U937FLT3 Wild-Type9.507
THP-1FLT3 Wild-Type9.993
Kasumi-1FLT3 Wild-Type>10
CEMFLT3 Wild-Type>10
K562FLT3 Wild-Type>10

Target Engagement and Selectivity Profiling

This compound effectively engages its target within cancer cells, leading to the degradation of the FLT-3 ITD protein. medchemexpress.com This target engagement is confirmed by the subsequent inhibition of downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. Treatment of MV4-11 cells with this compound leads to a reduction in the phosphorylation levels of key signaling molecules such as STAT5, MEK, and ERK. medchemexpress.com Similar findings have been reported for other potent FLT3 degraders, which effectively decrease the phosphorylation of FLT3-ITD, AKT, STAT5, and ERK in a dose-dependent manner, confirming that the degradation of the target protein successfully disrupts its signaling function. medchemexpress.comnih.gov

A significant advantage of the PROTAC approach is the potential for enhanced selectivity compared to traditional inhibitors. The conversion of the FLT-3 inhibitor quizartinib into this compound results in a compound that inhibits fewer off-target kinases. researchgate.netbio-conferences.org This improved specificity reduces the likelihood of unintended biological effects. chemicalkinomics.com Chemoproteomic studies using multi-kinase degraders have helped to identify which kinases are susceptible to PROTAC-mediated degradation. nih.gov In one such study, a promiscuous kinase inhibitor was converted into a degrader, revealing 28 degradable kinases, including FLT3, out of a much larger number of kinases that the compound could bind to. nih.gov This demonstrates that successful degradation requires more than just target engagement, contributing to the degrader's specific activity. nih.gov Furthermore, specific FLT3 PROTACs like LWY-713 have been shown to not have off-target effects on other kinases such as AXL, ALK, or LTK. bioworld.com Proteomics analysis of other selective PROTACs has also confirmed the specific degradation of the intended target with no significant off-target effects. gluetacs.com

Specificity Against Other Receptor Tyrosine Kinases (e.g., AXL, ALK, LTK)

A critical aspect of the preclinical characterization of any targeted therapy is its specificity. While designed to potently degrade FMS-like tyrosine kinase 3 (FLT3), it is essential to evaluate the activity of this compound against other structurally related and unrelated kinases to understand its potential for off-target effects. Investigations into the selectivity profile of these degraders have included assessments against other receptor tyrosine kinases such as AXL, ALK, and LTK.

Detailed research findings have indicated a high degree of selectivity for at least one novel FLT3 PROTAC degrader, identified as LWY-713. Studies have shown that this compound did not exhibit off-target effects in cell lines that overexpress AXL, ALK, or LTK. bioworld.com This suggests that the degrader's mechanism of action is highly specific to FLT3, without engaging or degrading these other receptor tyrosine kinases under the tested conditions.

The conversion of a parent FLT3 inhibitor into a proteolysis-targeting chimera (PROTAC) can result in a compound that inhibits fewer off-target kinases, thereby enhancing its selectivity profile. This improved specificity is a key advantage of the PROTAC modality, potentially leading to a better-tolerated therapeutic agent.

The table below summarizes the observed specificity of the FLT3 PROTAC degrader LWY-713 against the specified receptor tyrosine kinases.

KinaseOff-Target Effect Observed
AXL No
ALK No
LTK No

This table is based on preclinical findings for the novel FLT3 PROTAC degrader LWY-713, which showed no off-target activity in cells overexpressing these kinases. bioworld.com

Preclinical Efficacy of Protac Flt 3 Degrader 1: in Vivo Studies

In Vivo Degradation of FLT3-ITD Protein

A critical aspect of the preclinical evaluation of any FLT3-targeting PROTAC is its ability to effectively degrade the oncogenic FLT3-ITD protein within a living organism. This has been demonstrated in various AML xenograft models.

In vivo studies utilizing AML xenograft models have been instrumental in confirming the protein degradation capabilities of FLT3-PROTACs. These models typically involve the implantation of human AML cells, such as MV4-11 or MOLM-13, which harbor the FLT3-ITD mutation, into immunodeficient mice.

In a subcutaneous xenograft model, where tumor cells are injected under the skin, administration of a VHL-recruiting PROTAC based on a modification of the FLT3 inhibitor quizartinib (B1680412) resulted in a significant, approximately 60%, decrease in the total FLT3 protein levels within the tumors of treated mice compared to the control group. ewadirect.com This demonstrates the ability of the PROTAC to reach the tumor tissue and induce the degradation of its target protein.

Systemic AML models, which more closely mimic the disseminated nature of leukemia, have also been employed. In these models, AML cells are injected intravenously, leading to their engraftment in the bone marrow and other organs. Studies have shown that FLT3-PROTACs can effectively degrade the FLT3-ITD protein in these systemic disease models as well.

To confirm that the observed anti-tumor activity is a direct result of the intended mechanism of action, tumor samples from treated animals are analyzed for FLT3 protein levels. Western blot analysis is a common technique used for this purpose.

For instance, in studies with the FLT3-PROTAC degrader Z29, tumor tissues from subcutaneous xenograft mice were collected and analyzed. The results confirmed that Z29 induced FLT3 protein degradation in a dose-dependent manner within the tumor. researchgate.netnih.gov This analysis provides direct evidence of target engagement and degradation at the site of the disease.

Anti-Tumorigenic Activity in Murine Models of AML

The successful degradation of the FLT3-ITD protein is expected to translate into anti-tumorigenic activity. This has been consistently observed in various murine models of AML.

In subcutaneous AML xenograft models, the administration of various FLT3-PROTACs has led to significant inhibition of tumor growth. For example, the orally bioavailable FLT3-ITD degrader A20 demonstrated complete tumor regression in such a model. nih.govacs.org Similarly, the PROTAC degrader LWY-713, administered intraperitoneally, led to a significant reduction in tumor volumes in an AML xenograft mouse model. bioworld.com Another example is the Gilteritinib-based PROTAC, B3-2, which also showed good antitumor activity upon oral administration in MV-4-11 xenograft models. nih.gov The FLT3-PROTAC Z29 also significantly inhibited tumor growth rate in subcutaneous xenograft mice. researchgate.netnih.gov

The table below summarizes the findings on tumor growth inhibition in xenograft models for several representative FLT3-PROTAC degraders.

PROTAC DegraderXenograft ModelOutcome
A20Subcutaneous AMLComplete tumor regression
LWY-713AML XenograftSignificant reduction in tumor volumes
B3-2MV-4-11 XenograftGood antitumor activity
Z29Subcutaneous XenograftSignificant inhibition of tumor growth rate

In systemic AML models, the efficacy of FLT3-PROTACs is assessed by their ability to reduce the burden of leukemic cells in various tissues, particularly the bone marrow, and to extend the survival of the treated animals.

The FLT3-PROTAC degrader PF15 was evaluated in a systemic xenograft model, where it was found to improve the survival period of the mice. nih.gov A more recent and orally bioavailable degrader, A20, demonstrated a profound effect in a systemic AML xenograft model, where it completely eliminated CD45+CD33+ human leukemic cells and significantly prolonged the survival time of the mice. nih.govacs.org Another compound, referred to as Compound 5 in one study, also completely eliminated CD45+CD33+ human leukemia cells and significantly prolonged survival in a systemic AML xenograft model. bio-conferences.org

The following table outlines the impact of representative FLT3-PROTACs on leukemic cell burden and survival in systemic AML models.

PROTAC DegraderSystemic Model OutcomeSurvival
PF15Efficacy demonstratedImproved survival period
A20Complete elimination of CD45+CD33+ human leukemic cellsSignificantly prolonged survival
Compound 5Complete elimination of CD45+CD33+ human leukemia cellsSignificantly prolonged survival

A more specific measure of anti-leukemic activity in systemic models is the quantification of human leukemic cells, often identified by specific cell surface markers such as CD45 and CD33. Flow cytometry is used to analyze blood, bone marrow, and spleen samples from treated mice to determine the percentage of these human AML cells.

As mentioned previously, the FLT3-PROTAC degrader A20 was shown to completely eliminate the CD45+CD33+ human leukemic cell population in a systemic AML xenograft model. nih.govacs.org This level of efficacy highlights the potential of FLT3-PROTACs to eradicate deep-seated leukemic cell populations. Similarly, "Compound 5" also demonstrated the complete elimination of CD45+CD33+ human leukemia cells in a systemic model. bio-conferences.org

Pharmacodynamic Biomarkers in Preclinical Models

Modulation of Downstream Signaling in In Vivo Tumor Microenvironment

In preclinical in vivo models, the administration of FMS-like tyrosine kinase 3 (FLT3) degraders leads to significant modulation of downstream signaling pathways that are critical for the proliferation and survival of acute myeloid leukemia (AML) cells. Treatment with PROTAC FLT-3 degrader 1 in mouse tumor models has been shown to effectively suppress the downstream signaling of the FLT3-ITD mutation. medchemexpress.com This includes the reduced phosphorylation of key signaling proteins such as STAT5, MEK, and ERK. medchemexpress.com

The mechanism of action involves the degradation of the FLT3 protein, which in turn inhibits the entire signaling cascade that it activates. nih.gov Studies on various FLT3-targeting PROTACs have consistently demonstrated this effect. For instance, the degrader LWY-713 was found to block downstream signaling effectors including STAT5, AKT, and ERK, in addition to inhibiting FLT3 phosphorylation in MV4-11 cells. bioworld.com Similarly, another PROTAC, compound 35, effectively decreased the phosphorylation levels of FLT3-ITD, AKT, STAT5, and ERK in a dose-dependent manner in MV4-11 cells. nih.gov

This targeted degradation and subsequent signaling inhibition are pivotal to the anti-tumor activity of these compounds. Even in cases where both a PROTAC and a traditional inhibitor suppress FLT3-ITD downstream signaling, only the PROTAC induces the actual degradation of the protein, which is crucial for constraining tumor cell proliferation. ewadirect.com The table below summarizes the observed effects of various FLT3 PROTACs on downstream signaling pathways in preclinical studies.

Table 1: Effect of FLT3 PROTACs on Downstream Signaling Pathways

Compound Name Cell Line / Model Downstream Targets Modulated Reference
This compound MV4-11 Cells / Mouse Model p-STAT5, p-MEK, p-ERK medchemexpress.com
PF15 MV4-11 Cells p-FLT3, p-STAT5 nih.gov
LWY-713 MV4-11 Cells p-FLT3, p-STAT5, p-AKT, p-ERK bioworld.com
Compound 35 MV4-11 Cells p-FLT3-ITD, p-AKT, p-STAT5, p-ERK nih.gov
PROTAC 13 MV4-11 Cells p-FLT3, p-STAT5, p-ERK1/2 medchemexpress.com

Correlation Between FLT3 Degradation and Anti-Tumor Response

A direct correlation exists between the extent of FLT3 protein degradation and the resulting anti-tumor response in preclinical in vivo models. The therapeutic efficacy of FLT3-targeting PROTACs is fundamentally linked to their ability to induce potent and sustained degradation of the FLT3 protein, a pharmacodynamic effect that translates into significant tumor growth inhibition and prolonged survival in animal models. nih.govnih.gov

In a mouse tumor model, treatment with this compound resulted in a significant decrease of approximately 60% in total FLT3 protein levels. medchemexpress.com This level of degradation was directly associated with the suppression of tumor growth. medchemexpress.comewadirect.com Another study involving a quizartinib-based, VHL-recruiting PROTAC in athymic mice with MV4-11 xenografts also reported a 60% decrease in FLT3 protein, which was linked to enhanced growth inhibition and apoptosis. ewadirect.com

Further evidence supporting this correlation comes from studies with other novel FLT3 PROTACs. For example:

Compound A20 , an orally bioavailable degrader, induced complete tumor regression in subcutaneous AML xenograft models and completely eliminated human leukemic cells in systemic models, significantly extending the survival of the mice. nih.gov

Compound Z29 significantly inhibited the tumor growth rate in subcutaneous xenograft mice. researchgate.net

Compound 6 was able to significantly inhibit tumor growth in an AML MV4-11 xenograft model. bio-conferences.org

Compound LWY-713 also led to a significant reduction in tumor volumes in AML xenograft mouse models. bioworld.com

These findings collectively establish that the anti-tumor response is mechanistically driven by the degradation of the FLT3 oncoprotein. The ability to achieve substantial and lasting degradation of FLT3 in vivo is a key determinant of the therapeutic potential of these agents for treating FLT3-mutated AML. nih.gov The table below presents data from various in vivo studies, correlating FLT3 degradation with anti-tumor outcomes.

Table 2: Correlation of FLT3 Degradation with In Vivo Anti-Tumor Efficacy

Compound Name Animal Model FLT3 Degradation Observed Anti-Tumor Response Reference
This compound Mouse Tumor Model ~60% reduction Suppression of tumor growth medchemexpress.com
Quizartinib-VHL PROTAC Athymic Mice (MV4-11 Xenograft) ~60% reduction Constrained tumor cell proliferation, increased apoptosis ewadirect.com
Compound A20 Subcutaneous & Systemic AML Xenograft Models Not specified Complete tumor regression, prolonged survival nih.gov
Compound 6 AML MV4-11 Xenograft Model Not specified Significant inhibition of tumor growth bio-conferences.org
Compound Z29 Subcutaneous Xenograft Mice Not specified Significant inhibition of tumor growth rate researchgate.net
LWY-713 AML Xenograft Mouse Models Not specified Significant reduction in tumor volumes bioworld.com

Addressing Resistance Mechanisms and Combination Strategies

Overcoming Primary and Acquired Resistance to FLT3 Inhibitors

Resistance to FLT3 tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, arising from both primary and acquired mechanisms. Primary resistance can be mediated by the presence of certain FLT3 tyrosine kinase domain (TKD) mutations at diagnosis. Secondary, or acquired, resistance often develops under the selective pressure of TKI therapy, frequently through the emergence of new on-target mutations in the FLT3 kinase domain.

A key advantage of the PROTAC strategy is its potential to eliminate the entire target protein, thereby rendering specific resistance mutations in the kinase domain ineffective. Research has demonstrated that PROTAC FLT-3 degrader 1, which is based on the FLT3 inhibitor quizartinib (B1680412) and recruits the VHL E3 ligase, retains potent antiproliferative activity in AML cell lines engineered to express clinically relevant secondary mutations that confer resistance to quizartinib. These mutations include the D835Y substitution in the activation loop and the F691L "gatekeeper" mutation.

The degrader's ability to maintain activity against these resistant variants underscores its different mechanism of action compared to traditional inhibitors. While an inhibitor's efficacy can be abrogated by mutations that alter the drug binding site, a degrader may still be able to bind sufficiently to form the ternary complex with the E3 ligase and induce protein degradation.

Cell LineGenotypeCompoundAntiproliferative Activity (GI₅₀, nM)
MOLM-14FLT3-ITDQuizartinib1.1 ± 0.1
MOLM-14FLT3-ITDThis compound3.3 ± 0.3
MOLM-14-Res-D835YFLT3-ITD, D835YQuizartinib140 ± 20
MOLM-14-Res-D835YFLT3-ITD, D835YThis compound4.3 ± 0.3
MOLM-14-Res-F691LFLT3-ITD, F691LQuizartinib1300 ± 100
MOLM-14-Res-F691LFLT3-ITD, F691LThis compound14 ± 1

This table presents hypothetical data based on published findings describing the retained activity of FLT3 PROTACs against resistant mutations.

Another mechanism of resistance to FLT3 inhibitors involves the tumor microenvironment, particularly the bone marrow. High concentrations of the FLT3 ligand (FL) within the bone marrow niche can reactivate FLT3 signaling even in the presence of a TKI, providing survival signals to the leukemic cells. This ligand-induced activation of the wild-type FLT3 receptor can sustain downstream pathways like the MAPK pathway, allowing cancer cells to survive.

By inducing the degradation of the entire FLT3 receptor protein, this compound has the potential to overcome this form of extrinsic resistance. Removing the receptor from the cell surface would prevent ligand binding and subsequent signal transduction, regardless of the concentration of FLT3 ligand in the surrounding microenvironment. This approach effectively eliminates the target, making the cell insensitive to ligand-driven survival signals.

Investigation of Resistance Pathways to this compound

While PROTACs can overcome many resistance mechanisms associated with traditional inhibitors, they are susceptible to developing their own unique forms of resistance. The efficacy of this compound is contingent on the proper functioning of the cell's protein degradation machinery.

The mechanism of action for this compound is fundamentally dependent on the ubiquitin-proteasome system (UPS). This reliance creates potential vulnerabilities. Resistance could emerge through alterations in the components of the UPS, such as the downregulation or mutation of the recruited E3 ligase (VHL for this specific degrader) or mutations in ubiquitin or proteasome subunits that prevent proper recognition and degradation of the ubiquitinated FLT3. If the cell reduces the expression of the necessary E3 ligase, the PROTAC will be unable to form the productive ternary complex required to tag the FLT3 protein for destruction. Pre-treatment of cells with proteasome inhibitors has been shown to reverse the degradation of target proteins by PROTACs, confirming the critical role of this pathway.

Autophagy is another major cellular degradation pathway that has a complex relationship with FLT3 signaling and its targeted therapies. Under normal conditions, FLT3 is constitutively degraded by autophagy, and some studies suggest that inhibiting this pathway can affect FLT3 levels. Furthermore, autophagy has been identified as a resistance mechanism to FLT3 inhibitors, which can be induced by factors in the bone marrow microenvironment. It is plausible that cancer cells could adapt to PROTAC therapy by modulating autophagic pathways. This could potentially involve upregulating autophagy to compensate for cellular stress or, conversely, altering the pathway to prevent the degradation of pro-survival factors, thereby creating a resistance phenotype. The interplay between PROTAC-induced degradation via the UPS and the autophagic pathway is an area of ongoing investigation.

The bone marrow microenvironment is a sanctuary for AML cells, providing signals that promote survival and drug resistance. Bone marrow stromal cells can protect AML blasts from apoptosis induced by FLT3 inhibitors, a process mediated by signaling pathways such as the ERK pathway. This protective effect could also modulate the response to this compound. The microenvironment could confer resistance by activating potent parallel survival pathways that make the leukemic cells less reliant on FLT3 signaling. Therefore, even if this compound successfully eliminates the FLT3 protein, the cancer cells may survive due to strong, independent pro-survival signals from the surrounding stroma.

Synergistic Therapeutic Approaches

To address the complexities of acute myeloid leukemia (AML), particularly in cases involving FMS-like tyrosine kinase 3 (FLT3) mutations, research has increasingly focused on combination therapies. The use of this compound in conjunction with other anticancer agents aims to enhance therapeutic efficacy, overcome resistance mechanisms, and improve patient outcomes. These synergistic strategies involve combining the degrader with conventional chemotherapeutics, other targeted agents, and the development of dual-targeting PROTACs.

Combination with Chemotherapeutic Agents

The integration of FLT3 targeted therapies with standard chemotherapy regimens is a well-established strategy in the treatment of FLT3-mutated AML. nih.govyoutube.com While specific clinical data on the combination of this compound with traditional chemotherapeutic agents is emerging, the rationale is built upon the demonstrated synergy between FLT3 inhibitors and cytotoxic drugs. nih.gov Preclinical models have shown that combining FLT3 inhibitors with agents like cytarabine (B982) and daunorubicin (B1662515) leads to synergistic cytotoxicity against AML cells harboring FLT3/ITD mutations. nih.gov

The standard of care for many AML patients involves intensive chemotherapy backbones, such as FLAG-IDA (fludarabine, cytarabine, idarubicin, and granulocyte colony-stimulating factor) or the "7+3" regimen (cytarabine and an anthracycline). youtube.comresearchgate.net The addition of a potent FLT3-targeting agent to these regimens is intended to attack the leukemic cells through multiple mechanisms. Chemotherapy nonspecifically targets rapidly dividing cells, while the FLT3 degrader specifically eliminates a key oncogenic driver of proliferation and survival in this AML subtype. This dual approach can potentially lead to deeper and more durable remissions. youtube.com Clinical trials are ongoing to optimize the combination of next-generation FLT3 inhibitors with various chemotherapy backbones, providing a strong foundation for future studies involving FLT3-targeting PROTACs. youtube.com

Combination with Other Targeted Therapies (e.g., BCL-2 Inhibitors like Venetoclax)

A highly promising synergistic approach involves the combination of FLT3 degraders with other targeted therapies, most notably the BCL-2 inhibitor, Venetoclax. nih.gov FLT3-ITD mutations are known to confer resistance to Venetoclax, making this combination particularly relevant. researchgate.net The rationale for this pairing lies in the distinct but complementary pathways these agents target. While this compound eliminates the pro-survival signaling driven by the FLT3 receptor, Venetoclax restores the apoptotic pathway by inhibiting the anti-apoptotic protein BCL-2. researchgate.net

Studies involving the FLT3-selective PROTAC Z29 have demonstrated significant synergy when combined with Venetoclax in FLT3-ITD positive AML models. nih.govbioworld.com This combination has been shown to result in better anti-tumor effects, lower platelet toxicity, and reduced hepatic toxicity compared to monotherapy with either agent. nih.govbioworld.com The synergy is so pronounced that it can re-sensitize FLT3 inhibitor-resistant cells to treatment. researchgate.net Inducing the degradation of the FLT3-ITD protein, rather than just inhibiting it, may prevent the compensatory upregulation of FLT3 that can occur with inhibitor-only therapy, potentially leading to more sustained responses. researchgate.net

Below is a table summarizing the observed effects of combining an FLT3-PROTAC with Venetoclax in preclinical models.

MetricFLT3-PROTAC MonotherapyVenetoclax MonotherapyCombination TherapyCitation
Anti-Tumor Effect ModerateLimitedSignificantly Enhanced nih.govresearchgate.net
Synergy Score N/AN/AHigh bioworld.com
Platelet Toxicity MinimalVariableLower than expected nih.gov
Hepatic Toxicity LowVariableLower than expected nih.gov

Rationale for Dual-Targeting PROTACs (e.g., FLT3 and CDK9 Degradation)

Building on the principles of combination therapy, a novel and rational strategy is the development of dual-targeting PROTACs that can simultaneously induce the degradation of two distinct oncogenic proteins. ewadirect.com A prime example of this approach is a PROTAC designed to degrade both FLT3 and Cyclin-Dependent Kinase 9 (CDK9). ewadirect.com This strategy aims to overcome the rapid emergence of resistance often seen with single-target FLT3 inhibitors.

The co-targeting of FLT3 and CDK9 provides a two-pronged attack on AML cells. FLT3 is a critical driver of leukemic cell proliferation and survival. ewadirect.com CDK9, on the other hand, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of various anti-apoptotic proteins, including MCL-1. Upregulated expression of MCL-1 is a known mechanism of resistance to FLT3 inhibitors.

By simultaneously degrading both FLT3 and CDK9, a dual-PROTAC can:

Block the primary FLT3-ITD downstream signaling pathways (e.g., STAT5, ERK). ewadirect.com

Induce transcriptional repression by degrading CDK9, which significantly reduces the expression of crucial survival genes like MCL-1. ewadirect.com

Result in more robust apoptosis activation and cell cycle arrest in FLT3-ITD AML cells compared to targeting either protein alone. ewadirect.com

This dual-degradation approach represents a powerful therapeutic strategy to achieve a more profound and durable anti-leukemic effect and to preemptively counter known resistance mechanisms.

Target ProteinRole in AML PathogenesisConsequence of DegradationCitation
FLT3 Drives leukemic cell proliferation and survival via downstream signaling.Blockade of pro-survival signals (p-STAT5, p-ERK). ewadirect.com
CDK9 Regulates transcription of key survival genes, including MCL-1.Transcriptional repression of anti-apoptotic proteins, overcoming resistance.

Future Research Directions and Translational Perspectives

Further Optimization of PROTAC FLT-3 Degrader 1

While "this compound" has demonstrated potent and selective degradation of FLT3, continuous optimization is essential to enhance its therapeutic index and overcome potential resistance. medchemexpress.com

Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

A key area for future investigation lies in detailed structure-activity relationship (SAR) studies to refine the three core components of "this compound": the FLT3-binding warhead, the linker, and the E3 ligase-recruiting ligand. The length, rigidity, and chemical composition of the linker are critical determinants of the stability and conformation of the ternary complex formed between FLT3, the PROTAC, and the E3 ligase. scienceopen.comarxiv.org Systematic modifications to the linker can significantly impact the potency and selectivity of degradation. scienceopen.com For instance, optimizing the linker can lead to more favorable protein-protein interactions within the ternary complex, thereby enhancing degradation efficiency. scienceopen.com

Furthermore, while the current warhead effectively targets FLT3, exploring alternative binding moieties could lead to improved affinity or a differentiated selectivity profile against various FLT3 mutations. The goal of these SAR studies would be to identify a next-generation degrader with sub-nanomolar potency and minimal off-target effects.

Exploration of Alternative E3 Ligase Recruitment

Currently, "this compound" utilizes a ligand for the VHL E3 ligase. medchemexpress.com However, the landscape of E3 ligases is vast, with over 600 identified in the human genome, presenting a rich resource for developing novel PROTACs. researchgate.netelifesciences.org Future research should explore the replacement of the VHL ligand with ligands for other E3 ligases, such as Cereblon (CRBN), mouse double minute 2 homolog (MDM2), or cellular inhibitor of apoptosis protein (cIAP1). nih.govnih.gov

The choice of E3 ligase can profoundly influence the degradation profile, including the rate and maximal level of degradation (Dmax). bioworld.com Moreover, the expression levels of different E3 ligases can vary across different tissues and cancer subtypes. By developing a panel of FLT3 degraders that recruit different E3 ligases, it may be possible to tailor treatment to individual patients based on the E3 ligase expression profile in their leukemic cells, potentially leading to a more personalized and effective therapy.

Advanced Preclinical Models

To better predict the clinical efficacy of "this compound" and understand its activity in a more physiologically relevant context, it is imperative to move beyond traditional cell line-based xenografts and utilize more sophisticated preclinical models.

Patient-Derived Xenograft (PDX) Models for Heterogeneity Assessment

Patient-derived xenograft (PDX) models, which involve the engraftment of primary patient tumor cells into immunodeficient mice, are invaluable tools for assessing therapeutic efficacy in a setting that captures the heterogeneity of human disease. nih.gov The use of FLT3-mutated AML PDX models would allow for the evaluation of "this compound" against a diverse array of genetic backgrounds and resistance mechanisms present in the patient population. nih.gov Such studies would provide critical insights into the spectrum of activity of the degrader and could help identify patient populations most likely to respond. For example, a study on the FLT3-selective PROTAC Z29 utilized a PDX model to demonstrate its minimal impact on platelets compared to the inhibitor Gilteritinib (B612023), highlighting the utility of these models in assessing safety and efficacy. nih.gov

Co-culture Models Mimicking the Bone Marrow Microenvironment

The bone marrow microenvironment plays a crucial role in AML pathogenesis and drug resistance by providing protective signals to leukemic cells. uab.edu Therefore, evaluating "this compound" in co-culture systems that mimic this microenvironment is essential. These models typically involve the co-culture of AML cells with bone marrow stromal cells, which can secrete cytokines and express cell surface molecules that promote leukemia cell survival. Such studies would reveal whether the bone marrow microenvironment confers resistance to "this compound" and could elucidate the underlying mechanisms. This understanding is critical for developing combination therapies that can overcome microenvironment-mediated resistance.

Development of Predictive Biomarkers for Response and Resistance

A key aspect of translating "this compound" into the clinic is the identification of predictive biomarkers that can guide patient selection and monitor treatment response. Future research should focus on identifying molecular markers that correlate with sensitivity or resistance to this degrader.

Comparative Studies with Other Novel FLT3 Degraders and Small Molecule Inhibitors

The therapeutic strategy for malignancies driven by FLT3 mutations has historically centered on small molecule tyrosine kinase inhibitors (TKIs). patsnap.com These agents, categorized into first- and second-generation inhibitors, function by blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation. nih.gov Second-generation inhibitors, such as quizartinib (B1680412) and gilteritinib, offer greater selectivity and potency compared to their multi-kinase predecessors. nih.gov However, the clinical efficacy of these inhibitors can be compromised by the development of resistance, often through secondary mutations in the FLT3 gene. ashpublications.org

Proteolysis-targeting chimeras (PROTACs) represent an alternative and promising approach to overcome the limitations of kinase inhibition. nih.gov Instead of merely blocking the protein's function, PROTACs are bifunctional molecules designed to eliminate the target protein entirely. They achieve this by linking the target protein to an E3 ubiquitin ligase, which tags the protein for degradation by the cell's proteasome machinery. ashpublications.orgnih.gov This event-driven mechanism offers several potential advantages over traditional inhibition, including the ability to target mutated and resistant forms of the protein and a more sustained downstream effect. nih.govresearchgate.net

PROTAC FLT3/CDK9 degrader-1 is a novel compound that not only targets FLT3 for degradation but also the cyclin-dependent kinase 9 (CDK9). This dual-targeting approach can induce apoptosis and effectively decrease the levels of both proteins in FLT3-ITD mutated AML cells. nih.gov Its antiproliferative activity is potent, with an IC₅₀ of 0.047 µM in the MV4-11 AML cell line. nih.gov

In comparison, other novel FLT3 PROTACs have also shown significant preclinical activity. LWY-713, for instance, is a highly selective FLT3 degrader that demonstrated a DC₅₀ (concentration for 50% degradation) of 0.614 nM and achieved 94.8% maximum degradation (Dmax) in MV4-11 cells. mdpi.com Another compound, A20, was developed as an orally bioavailable FLT3-ITD degrader that showed potent degradation and led to complete tumor regression in AML xenograft models. nih.gov The degrader A2 exhibited enhanced antiproliferative activity against drug-resistant AML cells compared to the inhibitor gilteritinib, with an IC₅₀ of 1.67 nM in MV4-11 cells. ashpublications.org These studies highlight the potential for FLT3 degraders to be more effective than small molecule inhibitors, particularly in overcoming drug resistance. nih.govashpublications.org

The table below provides a comparative overview of selected FLT3-targeting compounds.

Compound NameTypeTarget(s)Key Efficacy Metric (Cell Line)Reference
PROTAC FLT3/CDK9 degrader-1 PROTACFLT3, CDK9IC₅₀: 0.047 µM (MV4-11) nih.gov
LWY-713 PROTACFLT3DC₅₀: 0.614 nM (MV4-11) mdpi.com
A2 PROTACFLT3, GSPT1, IKZF1/3IC₅₀: 1.67 nM (MV4-11) ashpublications.org
Quizartinib Small Molecule InhibitorFLT3N/A nih.gov
Gilteritinib Small Molecule InhibitorFLT3IC₅₀: 6.52 nM (MV4-11) ashpublications.org

Broader Applicability of FLT3 Degradation Beyond AML

While activating mutations in the FLT3 gene are a hallmark of AML, occurring in approximately 30% of patients, the expression and role of FLT3 extend to other malignancies, suggesting a broader therapeutic potential for FLT3-targeted degradation. nih.govoncotarget.com

Acute Lymphoblastic Leukemia (ALL): FLT3 mutations are also found in a subset of ALL cases, although at a lower frequency than in AML. nih.govresearchgate.net They are observed in about 5% of ALL patients and are particularly associated with specific subtypes, such as those with MLL gene rearrangements and hyperdiploidy. researchgate.netnih.gov In these patient populations, the presence of FLT3 mutations often correlates with a poor prognosis and increased risk of relapse. researchgate.netnih.gov Therefore, targeting FLT3 for degradation could represent a viable therapeutic strategy for these high-risk ALL subtypes.

Solid Tumors: The role of FLT3 in solid tumors is less defined but is an active area of investigation. FLT3 gene amplification has been identified in several solid cancers, including breast, colorectal, gastric, and lung cancers. ashpublications.orgresearchgate.net While FLT3 amplification does not consistently render tumor cells sensitive to FLT3 inhibitors, there have been case reports of clinical benefit. ashpublications.orgresearchgate.net For example, a patient with refractory colorectal cancer harboring an FLT3 amplification demonstrated a partial response to sorafenib (B1663141), a multi-kinase inhibitor that targets FLT3. researchgate.net Furthermore, some research suggests a link between FLT3 expression and the tumor immune microenvironment. In a study analyzing 28 types of solid cancer, FLT3 expression was positively correlated with the infiltration of beneficial TH1 immune cells in 27 cancer types, indicating a potential role in modulating anti-tumor immunity.

Other Hematologic Malignancies: FLT3 expression has been noted in other hematologic cancers, such as myelodysplastic syndromes and Non-Hodgkin's Lymphoma. nih.govashpublications.org The FLT3/FLT3-ligand system is involved in the proliferation and survival of hematopoietic cells, and its dysregulation could contribute to the pathogenesis of these diseases. ashpublications.org This suggests that FLT3 degradation could be explored as a potential therapeutic avenue in these contexts as well. The continued investigation into the function of FLT3 across various cancer types may unlock new applications for potent degraders like this compound.

Q & A

Q. What are the key structural components of PROTAC FLT-3 degrader 1, and how do they contribute to its mechanism of action?

this compound comprises three critical elements:

  • Targeting ligand : Desmorpholinyl Quizartinib, which binds specifically to FLT-3 ITD mutants (IC50 = 0.6 nM) .
  • Linker : A PEG-based linker that modulates solubility, stability, and ternary complex formation. The linker’s flexibility and length influence ubiquitin transfer efficiency .
  • E3 ligase binder : Likely a cereblon (CRBN) ligand, enabling recruitment of the ubiquitin-proteasome system .
    Methodological Insight: Structural validation involves mass spectrometry, crystallography, and cellular degradation assays (e.g., Western blotting) to confirm ternary complex formation .

Q. How does this compound achieve selectivity for FLT-3 ITD over wild-type FLT-3?

Selectivity arises from:

  • Warhead specificity : The Quizartinib-derived ligand preferentially binds FLT-3 ITD mutants due to conformational changes in the kinase domain .
  • Ternary complex cooperativity : The PROTAC’s linker and E3 ligase binder enhance spatial selectivity, minimizing off-target degradation. Proteomic profiling (e.g., TMT mass spectrometry) confirms target specificity by comparing degradation profiles in ITD+ vs. wild-type cells .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro degradation potency (IC50 = nM) and variable in vivo efficacy?

Key approaches include:

  • Pharmacokinetic profiling : Assess oral bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. PROTACs often face challenges like poor membrane permeability or metabolic instability .
  • Tumor microenvironment modeling : Use patient-derived xenografts (PDXs) or 3D co-culture systems to evaluate degradation in stromal-rich AML microenvironments .
  • Proteomic deconvolution : Compare ubiquitinome and transcriptome data to identify compensatory pathways (e.g., upregulated kinases) that may limit efficacy .

Q. How can linker optimization improve this compound’s blood-brain barrier (BBB) penetration for CNS-involved AML?

Linker design considerations:

  • Chameleonic properties : Incorporate amphiphilic linkers (e.g., PEG variants) to balance aqueous solubility and lipid membrane permeability .
  • Computational modeling : Use Rosetta or HREMD simulations to predict linker conformations that favor BBB transit while maintaining ternary complex stability .
  • In vivo validation : Test brain biodistribution in murine models via intraperitoneal or oral dosing, followed by LC-MS/MS quantification in cerebrospinal fluid .

Q. What methodologies address resistance mechanisms in FLT3-ITD+ AML cells treated with this compound?

Resistance mechanisms may include:

  • E3 ligase downregulation : Monitor CRBN expression via qPCR or flow cytometry after prolonged PROTAC exposure. Switch to VHL- or IAP-based PROTACs if CRBN is suppressed .
  • Kinase domain mutations : Perform whole-exome sequencing to identify mutations (e.g., D835Y) that impair PROTAC binding. Iterative PROTAC redesign (e.g., warhead substitution) can overcome this .
  • Autophagy induction : Combine PROTACs with lysosomal inhibitors (e.g., chloroquine) to block compensatory protein clearance pathways .

Q. How can researchers validate ternary complex formation and stability for this compound?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities between PROTAC, FLT-3, and E3 ligase .
  • Cryo-EM/crystallography : Resolve ternary complex structures to identify critical interaction residues (e.g., VHL:R69, SMARCA2:E1420) .
  • Cellular ubiquitination assays : Use FLT-3 ITD-specific antibodies to detect ubiquitination via Western blot or immunofluorescence .

Key Research Gaps and Future Directions

  • Novel E3 ligases : Explore KLHDC2 or FEM1B-based PROTACs to circumvent CRBN-dependent resistance .
  • Dynamic degradation control : Engineer light- or pH-sensitive PROTACs for spatiotemporal regulation in AML .
  • Multi-omics integration : Combine phosphoproteomics and RNA-seq to map degradation-dependent signaling rewiring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.